Methyl 3-bromo-5-fluoro-4-nitrobenzoate
Overview
Description
“Methyl 3-bromo-5-fluoro-4-nitrobenzoate” is a chemical compound with the CAS Number: 1403483-79-3 . It has a molecular weight of 278.03 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-fluoro-4-nitrobenzoate” is represented by the linear formula C8H5BrFNO4 . The InChI Code for this compound is 1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-fluoro-4-nitrobenzoate” is a solid compound . It is stored at room temperature in a sealed, dry environment .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Synthetic Intermediates : Compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the synthesis of pharmaceuticals such as flurbiprofen, indicating the potential of Methyl 3-bromo-5-fluoro-4-nitrobenzoate in synthesizing anti-inflammatory and analgesic materials (Qiu et al., 2009).
Antimicrobial Preservatives : The evaluation of methyl paraben, a methyl ester of p-hydroxybenzoic acid, for over 50 years in foods, drugs, and cosmetics, underlines the relevance of benzoate derivatives in preserving products against microbial degradation (Soni et al., 2002).
Anticancer and Antimetastatic Activities : The structural modifications of natural and synthetic compounds, attaching different substituents (e.g., fluoro, nitro, bromo), highlight the importance of these groups in developing compounds with anticancer activities. This suggests the potential of Methyl 3-bromo-5-fluoro-4-nitrobenzoate in cancer research (Liew et al., 2020).
Materials Science and Applied Chemistry
Luminescent Materials : Nanostructured luminescent micelles for sensing explosives demonstrate the role of nitroaromatic compounds in developing materials for forensic applications and sensing technologies (Paria et al., 2022).
Environmental and Aquatic Fate of Brominated Compounds : The ubiquitous presence of parabens, including their brominated derivatives in aquatic environments, indicates the environmental persistence and bioaccumulation potential of such compounds. This raises concerns about the environmental impact and necessitates studies on the fate and behavior of compounds like Methyl 3-bromo-5-fluoro-4-nitrobenzoate (Haman et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, the nitro group can undergo reduction to form an amine, and the bromo group can take part in nucleophilic substitution reactions .
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.7 (iLOGP) and 2.4 (XLOGP3) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-bromo-5-fluoro-4-nitrobenzoate. For instance, its storage temperature is recommended to be at room temperature in a dry, sealed environment . Additionally, safety precautions suggest avoiding dust formation, which implies that the compound’s physical state could affect its handling and efficacy .
properties
IUPAC Name |
methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKKLEVLDPUKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738916 | |
Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
CAS RN |
1123171-93-6 | |
Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123171-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-5-fluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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